S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate
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Overview
Description
(Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a carbamoylsulfanyl group, a chlorobenzenesulfonyl group, and a phenylethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a carbamoylsulfanyl derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carbamoylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLOROBENZENESULFONIC ACID, SODIUM SALT
- 4-(4-chlorobenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline
- 4-(4-chlorobenzenesulfonyl)thiomorpholine
Uniqueness
Compared to similar compounds, (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14ClN3O3S2 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
S-[(2Z)-2-anilino-2-(4-chlorophenyl)sulfonyliminoethyl] carbamothioate |
InChI |
InChI=1S/C15H14ClN3O3S2/c16-11-6-8-13(9-7-11)24(21,22)19-14(10-23-15(17)20)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,20)(H,18,19) |
InChI Key |
JZIVAASFDZRXSH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/CSC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)CSC(=O)N |
Origin of Product |
United States |
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